t-Boc-N-Amido-PEG7-propargyl
Overview
Description
t-Boc-N-Amido-PEG7-propargyl: is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG7-propargyl is a PEG derivative that primarily targets azide-bearing compounds or biomolecules . The propargyl group in the compound is designed to react with these targets .
Mode of Action
The propargyl group in this compound interacts with azide-bearing compounds or biomolecules via a process known as copper-catalyzed azide-alkyne Click Chemistry . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This pathway allows the compound to form a stable triazole linkage with azide-bearing compounds or biomolecules .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used in various applications, including drug delivery .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability can be influenced by the acidity of the environment .
Biochemical Analysis
Biochemical Properties
t-Boc-N-Amido-PEG7-propargyl interacts with various enzymes, proteins, and other biomolecules. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to form stable linkages with biomolecules. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with biomolecules. It can inhibit or activate enzymes and cause changes in gene expression through the formation of stable triazole linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of t-Boc-N-Amido-PEG7-propargyl typically begins with a PEG derivative that has a terminal hydroxyl group.
Step 1: The hydroxyl group is first converted to a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
Step 2: The resulting propargyl-PEG is then reacted with tert-butoxycarbonyl (Boc)-protected amino acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group in t-Boc-N-Amido-PEG7-propargyl can undergo copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages
Deprotection: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions:
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the Click Chemistry reaction
Deprotection: Trifluoroacetic acid (TFA) is typically used for the deprotection of the Boc group
Major Products:
Scientific Research Applications
Chemistry: t-Boc-N-Amido-PEG7-propargyl is widely used in organic synthesis and polymer chemistry for the modification of biomolecules and the creation of PEGylated compounds .
Biology: In biological research, it is used for the conjugation of proteins, peptides, and other biomolecules to enhance their solubility and stability .
Medicine: In the medical field, this compound is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: Industrially, it is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants .
Comparison with Similar Compounds
t-Boc-N-Amido-PEG7-azide: Contains an azide group instead of a propargyl group.
t-Boc-N-Amido-PEG7-bromide: Contains a bromide group instead of a propargyl group
Uniqueness: t-Boc-N-Amido-PEG7-propargyl is unique due to its propargyl group, which allows it to participate in Click Chemistry reactions, forming stable triazole linkages. This property makes it particularly useful for bioconjugation and material science applications .
Biological Activity
t-Boc-N-Amido-PEG7-propargyl is a specialized polyethylene glycol (PEG) derivative that incorporates a propargyl group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound has garnered attention in the fields of bioconjugation, drug delivery, and therapeutic development due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research and medicine.
Chemical Structure and Properties
- Chemical Formula : C22H41NO9
- Molecular Weight : 463.57 g/mol
- CAS Number : 2112737-90-1
- Purity : 99.25% .
The compound features a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The propargyl group allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry .
Target Interaction
This compound primarily targets azide-bearing compounds or biomolecules through the CuAAC reaction. This interaction forms stable triazole linkages, which are crucial for bioconjugation applications .
Biochemical Pathways
The compound's action is mediated through several biochemical pathways:
- Click Chemistry : The propargyl moiety reacts with azides to form triazoles, facilitating the conjugation of drugs or biomolecules.
- Deprotection Mechanism : The Boc group can be removed under mild acidic conditions, releasing the free amine for further functionalization .
Biological Activity
The biological activity of this compound is attributed to its ability to enhance the solubility and stability of conjugated drugs or biomolecules. This enhancement is pivotal in improving targeting precision and therapeutic efficacy in drug delivery systems.
Cellular Effects
Studies indicate that this compound influences various cellular processes:
- It can impact cell signaling pathways by forming stable linkages with proteins.
- The compound may alter gene expression and cellular metabolism through its interactions with biomolecules .
Applications in Drug Development
This compound is utilized in several applications:
- Bioconjugation : It facilitates the attachment of therapeutic agents to targeting moieties, enhancing drug specificity.
- Drug Delivery Systems : Enhances the pharmacokinetic profiles of drugs by improving solubility and reducing immunogenicity .
- Research Tool : Used in studies involving protein labeling and tracking within biological systems .
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various experimental settings:
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDMOHBSNFYPKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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